

# Application Notes and Protocols for Pentazinc Chromate Octahydroxide in Aerospace Primers

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## Compound of Interest

Compound Name: Pentazinc chromate octahydroxide

Cat. No.: B1419048

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These application notes provide a comprehensive overview of the use of **pentazinc chromate octahydroxide** as a key corrosion-inhibiting pigment in aerospace primers. This document details the material's properties, application procedures, performance data, and the underlying mechanism of corrosion inhibition. Given the hazardous nature of hexavalent chromium, a component of this compound, stringent safety and handling protocols are paramount and are also outlined.

**Pentazinc chromate octahydroxide** has been a critical component in corrosion prevention within the aerospace industry, particularly for the protection of high-strength aluminum and steel alloys.<sup>[1]</sup> Its effectiveness is derived from the presence of chromate ions, which are potent corrosion inhibitors.<sup>[1]</sup> However, due to the classification of hexavalent chromium as a carcinogen, its use is highly regulated, notably under regulations like REACH.<sup>[2][3][4]</sup> These notes are intended to provide a technical foundation for research and development professionals working with or developing alternatives to chromate-based primer systems.

## Physicochemical Properties and Performance Data

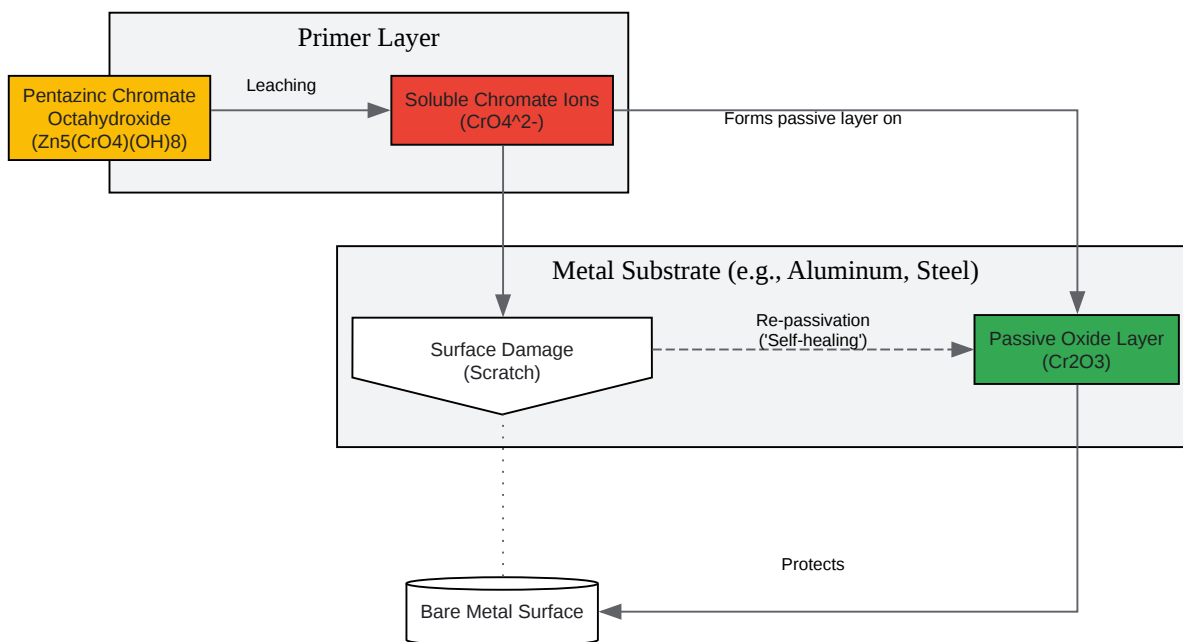
Primers formulated with **pentazinc chromate octahydroxide** are typically two-component epoxy-polyamide systems. The key performance attribute is the anti-corrosive property imparted by the zinc chromate pigment.<sup>[1]</sup> Formulations are often governed by military specifications, such as MIL-PRF-23377.<sup>[1]</sup>

Table 1: Typical Properties of a MIL-PRF-23377G Type I Class C Zinc Chromate Primer[1]

Property	Value	Test Method
Color	Yellow, Green	Visual
Pigment Type	Pentazinc Chromate Octahydroxide, Strontium Chromate	MIL-PRF-23377G
Volume Solids	45% (Catalyzed)	Calculated
Recommended Dry Film Thickness	0.6 - 0.9 mils (15 - 23 $\mu$ m)	ASTM D7091
VOC Content	< 340 g/L (2.8 lbs/gal)	EPA Method 24
Pot Life	4 Hours Minimum	ASTM D2451
Tack-Free Dry Time	$\leq$ 5 Hours	ASTM D1640
Hard Dry Time	$\leq$ 8 Hours	ASTM D1640
Adhesion	Excellent	ASTM D3359
Corrosion Resistance	Excellent	ASTM D1654

## Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by **pentazinc chromate octahydroxide** is through passivation and a "self-healing" process. The chromate ions ( $\text{CrO}_4^{2-}$ ) are powerful oxidizing agents that form a thin, stable, and passive layer of chromium(III) oxide ( $\text{Cr}_2\text{O}_3$ ) or a mixed chromium/iron oxide on the metal surface. This layer acts as a barrier to the corrosive environment. A critical feature of this system is its ability to self-heal; if the protective film is scratched or damaged, soluble chromate ions from the primer can migrate to the exposed metal and re-passivate the surface.[5]



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Caption: Corrosion inhibition mechanism of **pentazinc chromate octahydroxide**.

## Experimental Protocols

The performance of aerospace primers containing **pentazinc chromate octahydroxide** is evaluated using standardized testing methods. Below are detailed protocols for key performance indicators.

### Dry Film Thickness Measurement (ASTM D7091)

This protocol describes the non-destructive measurement of the dry film thickness of the primer.<sup>[6]</sup>

Objective: To ensure the primer is applied within the specified thickness range for optimal performance.

Apparatus:

- A calibrated magnetic or eddy current coating thickness gauge.[\[6\]](#)

Procedure:

- Calibration and Verification: Calibrate the gauge according to the manufacturer's instructions using certified coating thickness standards. Verify the accuracy of the gauge on a sample of the uncoated substrate.[\[7\]](#)
- Measurement: Place the gauge's probe directly on the coated surface. Take at least three readings within a 1.5-inch diameter circle to obtain a single spot measurement.[\[7\]](#)
- Data Collection: Repeat the spot measurements across the entire coated surface at a frequency agreed upon for the project (e.g., as specified in SSPC-PA2).
- Reporting: Report the average and range of the spot measurements.

## Adhesion Testing (ASTM D3359 - Test Method B)

This protocol, also known as the cross-hatch test, assesses the adhesion of the primer to the metallic substrate.[\[2\]](#)

Objective: To determine the adequacy of the primer's adhesion to the substrate.

Apparatus:

- A sharp cutting tool with multiple blades or a single blade.
- Pressure-sensitive tape with an adhesion of  $40 \pm 2.8$  oz/in.
- An eraser or other soft-tipped tool.
- A well-lit magnifier.

Procedure:

- Scribing: Make a lattice pattern of six cuts in each direction through the primer to the substrate, creating a grid of 25 squares.[\[8\]](#) The spacing of the cuts should be 2 mm for

coatings up to 2 mils (50  $\mu\text{m}$ ) thick.

- **Tape Application:** Apply the center of the pressure-sensitive tape over the grid and smooth it into place with an eraser to ensure good contact.[\[8\]](#)
- **Tape Removal:** After  $90 \pm 30$  seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[\[8\]](#)
- **Evaluation:** Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling and flaking).[\[8\]](#)

## Corrosion Resistance Testing (ASTM D1654)

This protocol evaluates the corrosion resistance of the primer after exposure to a corrosive environment, typically a salt spray test (ASTM B117).

**Objective:** To assess the primer's ability to protect the substrate from corrosion.

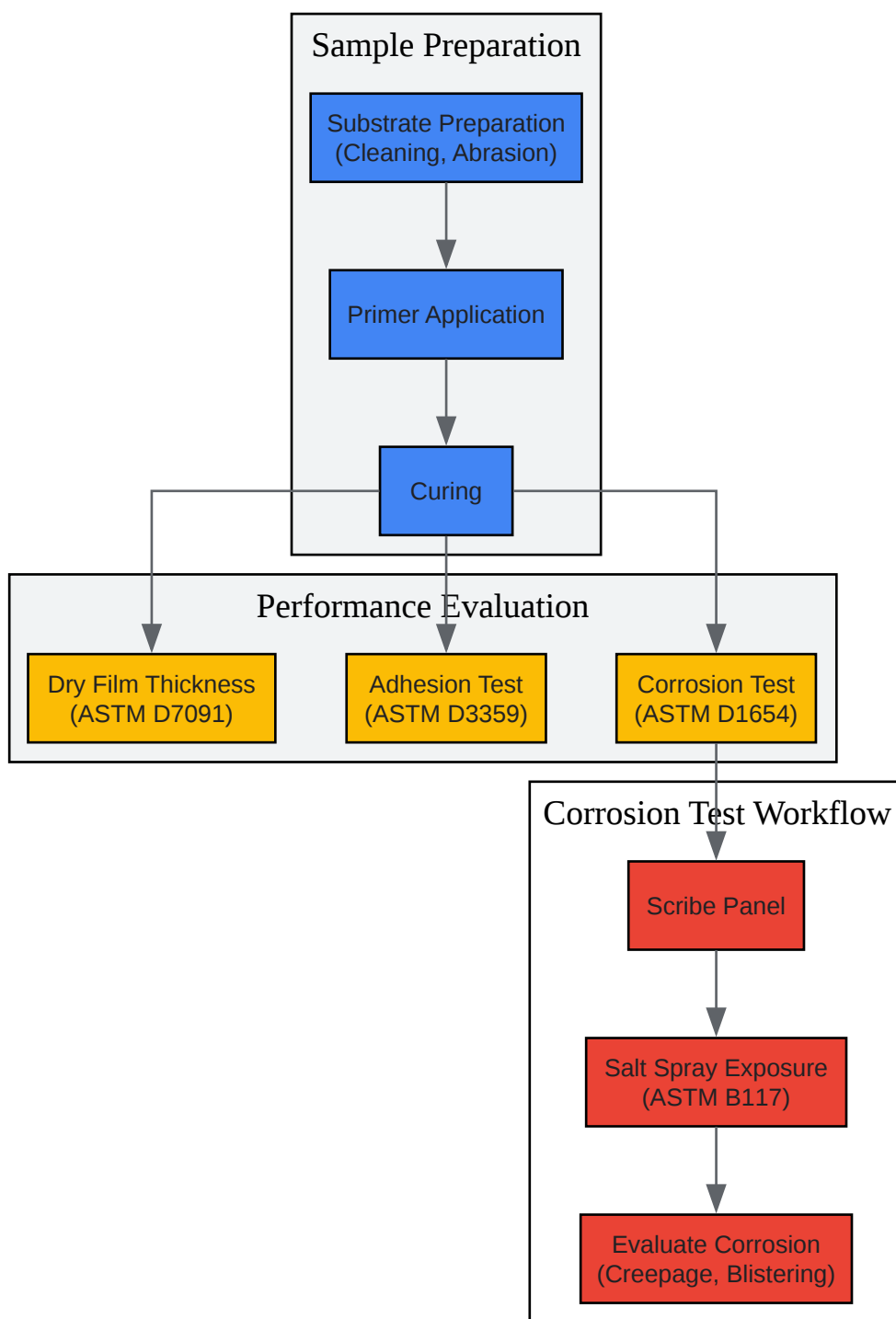
**Apparatus:**

- Salt spray cabinet (as per ASTM B117).
- Scribing tool.
- Calibrated ruler or digital calipers.

**Procedure:**

- **Sample Preparation:** Prepare coated test panels as per the specified application procedure.[\[9\]](#)
- **Scribing:** Make a single, straight scribe through the coating to the metal substrate. The scribe should be of a specified length and should not be too close to the edges of the panel.[\[9\]](#)
- **Exposure:** Place the scribed panels in the salt spray cabinet at a 15 to 30-degree angle from the vertical for a specified duration (e.g., 1000 hours).[\[1\]](#)

- Post-Exposure Evaluation: After exposure, gently rinse the panels with warm water to remove salt deposits.[\[10\]](#)
- Corrosion Creepage Measurement: Using a scraping tool or knife, remove any lifted coating along the scribe line. Measure the maximum and average creepage of corrosion from the scribe line.[\[10\]](#)
- Blistering and Rusting Evaluation: Evaluate the unscribed areas for blistering (according to ASTM D714) and rusting (according to ASTM D610).[\[10\]](#)



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Caption: Experimental workflow for evaluating aerospace primers.

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